molecular formula C22H20FNO3 B2600577 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919856-26-1

4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

货号: B2600577
CAS 编号: 919856-26-1
分子量: 365.404
InChI 键: MNWVLTBFBGBWLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a hybrid molecule combining a 3,4-dihydroquinoline moiety with a chromen-2-one (coumarin) scaffold. Key structural features include:

  • 6-Fluoro substituent on the dihydroquinoline ring, which enhances lipophilicity and metabolic stability.
  • 2-Methyl group on the dihydroquinoline, influencing steric interactions and conformational flexibility.
  • 7-Methyl group on the chromen-2-one core, which may modulate electronic properties and binding affinity.

属性

IUPAC Name

4-[2-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c1-13-3-7-18-16(12-22(26)27-20(18)9-13)11-21(25)24-14(2)4-5-15-10-17(23)6-8-19(15)24/h3,6-10,12,14H,4-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWVLTBFBGBWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)C)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one , also known as a derivative of the chromone and quinoline classes, has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, particularly focusing on anticancer properties.

Chemical Structure and Properties

The compound features a unique structure that combines a chromone moiety with a substituted quinoline ring. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H18FNO3
Molecular Weight313.34 g/mol
LogP (octanol-water partition coefficient)3.64
Polar Surface Area21.46 Ų
Hydrogen Bond Acceptors Count3

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors from the chromone and quinoline classes. The process may include the use of various reagents to facilitate the formation of the desired functional groups while ensuring high yields and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, similar compounds in the quinoline family have demonstrated significant activity against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

  • Mechanism of Action :
    • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to inhibited proliferation.
    • Apoptosis Induction : It promotes apoptosis via mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins.
  • Case Studies :
    • In vitro studies using colorectal adenocarcinoma cell lines (e.g., CT-26) reported an IC50 value around 742.36 nM, indicating potent inhibitory effects on cell viability .
    • In vivo studies demonstrated that treatment with similar derivatives significantly reduced tumor growth in mouse models, supporting their potential for therapeutic applications .

Other Biological Activities

Beyond anticancer effects, compounds structurally related to this derivative have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives exhibit activity against drug-resistant bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Certain studies indicate that similar compounds can modulate inflammatory pathways, providing a basis for their use in treating conditions like arthritis.

Comparative Analysis with Similar Compounds

The biological activity of 4-(2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can be compared with other quinoline derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
6-MethoxyquinolineModerateYesApoptosis induction
7-MethylchromoneHighModerateCell cycle arrest
4-MethylumbelliferoneLowHighEnzyme inhibition

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Name Key Substituents Molecular Weight Functional Groups Notable Properties
Target Compound 6-Fluoro, 2-methyl (dihydroquinoline); 7-methyl (chromenone); oxoethyl linker ~409.4 g/mol Dihydroquinoline, chromenone, ketone Enhanced lipophilicity (fluoro), potential CNS activity, synthetic versatility
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)(furan-2-yl)methanone 3,4-Dimethoxyphenyl, phenyl (dihydroquinoline); furan-methanone ~505.6 g/mol Dihydroquinoline, furan, ketone Bulky aromatic groups may reduce solubility but improve receptor binding
6-Chloro-7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one 6-Chloro (chromenone); propyl (chromenone); oxoethoxy linker ~428.9 g/mol Chromenone, dihydroquinoline, ether, ketone Chloro group increases electronegativity; propyl enhances hydrophobicity
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 7-Chloro, 6-fluoro (dihydroquinoline); cyclopropyl ~255.7 g/mol Dihydroquinoline, cyclopropyl, ketone Cyclopropyl improves metabolic stability; dual halogenation for targeted activity
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one Acryloyl, ethyl, hydroxy, methyl (chromenone) ~331.4 g/mol Chromenone, acryloyl, tertiary amine Conjugated acryloyl group may enable covalent binding or fluorescence

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity: Halogenation: The target compound’s 6-fluoro group (vs. Alkyl Groups: The 2-methyl on dihydroquinoline (target) vs. propyl () or ethyl () on chromenone affects hydrophobicity and metabolic pathways. Linker Diversity: The oxoethyl linker (target) vs. oxoethoxy () or acryloyl () influences molecular flexibility and hydrogen-bonding capacity.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 6-fluoro-2-methyl-3,4-dihydroquinoline precursor with a 7-methylchromenone via a ketone-based linker, analogous to methods in . In contrast, compounds like require acryloylation steps, which introduce conjugation but complicate regioselectivity.

Physicochemical Properties :

  • Solubility : Bulkier substituents (e.g., dimethoxyphenyl in ) reduce aqueous solubility compared to the target’s compact methyl and fluoro groups.
  • Stability : Cyclopropyl () and fluorine (target) enhance metabolic resistance, whereas acryloyl () may increase reactivity.

Dihydroquinoline derivatives (target, ) are associated with CNS or antimicrobial effects due to their planar aromatic systems.

常见问题

Q. Table 1: Example Synthetic Conditions for Chromen-2-one Derivatives

CompoundReagents/ConditionsYield/PurityReference
Analog ()EDC·HCl, DMAP, DCM, rt92%, 191 mg
Fluorophenyl derivative ()K₂CO₃, DMF, propargyl bromideNot reported

What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated solvents (e.g., CDCl₃) to resolve coupling constants and confirm substituent positions. For example, ¹H NMR of similar chromenones shows distinct peaks for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
  • HRMS (ESI) : Validate molecular ion peaks ([M+H]⁺) with theoretical calculations to confirm molecular formula .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement .

How can researchers resolve contradictions in crystallographic data during structure determination?

Advanced Methodological Answer:

  • Disorder handling : Use SHELXL’s PART instructions to model disordered atoms, and validate with residual density maps .
  • Twinning analysis : Employ WinGX to detect twinning ratios and refine using HKLF5 data .
  • Visualization tools : Mercury’s void analysis and packing similarity modules help identify non-covalent interactions that may explain data inconsistencies .

Q. Table 2: Key Software Tools for Crystallographic Analysis

SoftwareFunctionalityReference
SHELXLHigh-resolution refinement
WinGXData integration and symmetry checks
MercuryVoid visualization, interaction analysis

What strategies optimize synthesis yield and purity for this compound?

Advanced Methodological Answer:

  • Solvent screening : Compare polar aprotic solvents (DMF, DCM) for coupling efficiency. DCM minimizes side reactions in EDC-mediated syntheses .
  • Catalyst optimization : Test DMAP vs. HOBt for carbodiimide activation. DMAP enhances reaction rates but may require stricter moisture control.
  • Purification : Use gradient elution in flash chromatography (hexane/ethyl acetate) to separate regioisomers.

How to design experiments to assess the biological activity of this compound?

Advanced Methodological Answer:

  • Antimicrobial assays : Follow protocols from chromenone derivatives, testing against Gram-positive/negative bacteria via broth microdilution (MIC determination) .
  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., DNA gyrase). Validate with molecular dynamics simulations .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays, comparing IC₅₀ values to reference drugs.

What computational methods predict the compound’s reactivity and stability?

Advanced Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • Degradation studies : Simulate hydrolytic stability under physiological pH (pH 7.4 buffer, 37°C) with HPLC monitoring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。